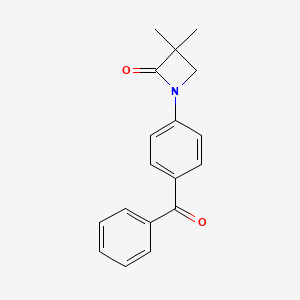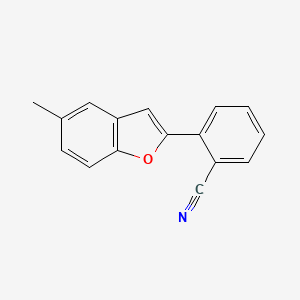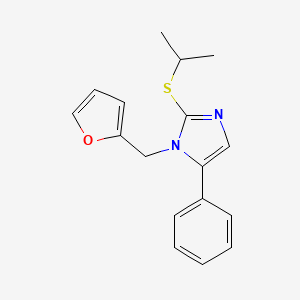
(1-azétidinyl)-3-(1H-1,2,3-triazol-1-yl)azétidin-1-yl)(4-(1H-pyrrol-1-yl)phényl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a 1H-1,2,3-triazole ring and a pyrrole ring, which are both five-membered heterocycles . The triazole ring contains two nitrogen atoms and three carbon atoms, while the pyrrole ring contains one nitrogen atom and four carbon atoms . These rings are often found in various pharmaceuticals and exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole and pyrrole rings. The exact structure would depend on the specific arrangement and substitution of these rings .Chemical Reactions Analysis
Triazole and pyrrole rings can participate in various chemical reactions. For example, triazoles can act as ligands in coordination chemistry, and pyrroles can undergo electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the triazole and pyrrole rings. For example, these rings can contribute to the compound’s polarity, solubility, and stability .Applications De Recherche Scientifique
- Les 1,2,3-triazoles servent d'échafaudages privilégiés dans la découverte de médicaments en raison de leur stabilité, de leur caractère aromatique et de leur capacité de liaison hydrogène . Les chercheurs ont exploré les dérivés de ce composé pour des applications thérapeutiques potentielles.
- Par exemple, le médicament anticonvulsivant Rufinamide, l'antibiotique céphalosporine à large spectre Cefatrizine et le médicament anticancéreux Carboxyamidotriazole contiennent tous un noyau 1,2,3-triazole .
- L'approche de la « chimie clic », impliquant souvent des réactions de cycloaddition dipolaire-1,3, a été largement utilisée pour synthétiser des 1,2,3-triazoles .
- Les 1,2,3-triazoles participent à des interactions supramoléculaires, formant des complexes hôte-invité et des structures auto-assemblées .
Découverte de médicaments et chimie médicinale
Chimie « clic » et bioconjugaison
Chimie supramoléculaire et science des matériaux
Imagerie fluorescente et biologie chimique
Chimie des polymères et ingénierie des matériaux
Activités antivirales et anticancéreuses
En résumé, la structure unique du composé et ses applications diverses en font un sujet intrigant pour la recherche scientifique. Les chercheurs continuent d'explorer son potentiel dans divers domaines, de la découverte de médicaments à la science des matériaux. 🌟
Mécanisme D'action
Target of Action
It’s known that 1,2,3-triazole derivatives have been widely explored in the pharmaceutical industry and academics due to their broad spectrum of medicinal applications against several malignant cells, microorganisms, viruses, and their preventive actions are resistant to various enzymes .
Mode of Action
It’s known that the anticancer activity of triazole derivatives is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .
Biochemical Pathways
It’s known that 1,2,3-triazole derivatives show numerous biological activities such as anti-proliferative, anti-hiv, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc .
Pharmacokinetics
Their ability to form hydrogen bonding and bipolar interactions allows them to interact with biomolecular targets and improve solubility .
Result of Action
It’s known that 1,2,3-triazole derivatives have a wide spectrum of medicinal applications against several malignant cells, microorganisms, viruses, and their preventive actions are resistant to various enzymes .
Action Environment
It’s known that the stability and efficacy of 1,2,3-triazole derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .
Propriétés
IUPAC Name |
(4-pyrrol-1-ylphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-16(20-11-15(12-20)21-10-7-17-18-21)13-3-5-14(6-4-13)19-8-1-2-9-19/h1-10,15H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCQPNFVSIGIDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-ethoxyphenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2434058.png)
![methyl 2-(2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2434059.png)

![3-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2434062.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2434064.png)
![3H-spiro[isobenzofuran-1,3'-piperidin]-3-one hydrochloride](/img/no-structure.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[3-(pyrrolidin-1-yl)propyl]benzamide](/img/structure/B2434067.png)

![2-(2-methoxyphenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2434069.png)
amino}-4-phenylbutanoate](/img/structure/B2434072.png)

![4-[(4-Chlorophenyl)sulfonyl]-8-[(4-fluorophenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2434074.png)

